molecular formula C11H12O3 B1268228 3-Allyl-4-methoxybenzoic acid CAS No. 7501-09-9

3-Allyl-4-methoxybenzoic acid

Cat. No.: B1268228
CAS No.: 7501-09-9
M. Wt: 192.21 g/mol
InChI Key: LGIGQNDSEONVRB-UHFFFAOYSA-N
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Description

3-Allyl-4-methoxybenzoic acid is an organic compound with the molecular formula C11H12O3. It is characterized by a benzene ring substituted with an allyl group and a methoxy group, along with a carboxylic acid functional group. This compound is of interest in various fields of research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-4-methoxybenzoic acid typically involves the allylation of 4-methoxybenzoic acid. One common method is the use of allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for scale-up. This includes ensuring efficient mixing, temperature control, and purification processes to achieve high yields and purity.

Types of Reactions:

    Oxidation: The allyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

    Oxidation: 3-Allyl-4-methoxybenzaldehyde or this compound derivatives.

    Reduction: 3-Allyl-4-methoxybenzyl alcohol.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Allyl-4-methoxybenzoic acid is utilized in several research areas:

    Chemistry: As a building block in organic synthesis, particularly in the formation of more complex molecules through reactions like Suzuki-Miyaura coupling.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of 3-Allyl-4-methoxybenzoic acid depends on the specific context of its use. In chemical reactions, the allyl and methoxy groups influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    4-Methoxybenzoic acid: Lacks the allyl group, making it less reactive in certain types of reactions.

    3-Allylbenzoic acid: Lacks the methoxy group, which affects its solubility and reactivity.

    4-Allyl-2-methoxybenzoic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Properties

IUPAC Name

4-methoxy-3-prop-2-enylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-4-8-7-9(11(12)13)5-6-10(8)14-2/h3,5-7H,1,4H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIGQNDSEONVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10324961
Record name 3-Allyl-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7501-09-9
Record name 7501-09-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Allyl-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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